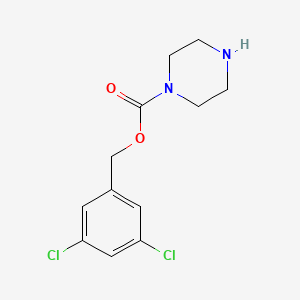

3,5-Dichlorobenzyl piperazine-1-carboxylate

Description

Properties

IUPAC Name |

(3,5-dichlorophenyl)methyl piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-10-5-9(6-11(14)7-10)8-18-12(17)16-3-1-15-2-4-16/h5-7,15H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPSRPYEBWMAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobenzyl piperazine-1-carboxylate typically involves the reaction of 1,4-piperazinedicarboxylic acid with 3,5-dichlorobenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification of the product may involve techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzyl piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl ring can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of 3,5-Dichlorobenzyl piperazine-1-carboxylate typically involves the reaction of 1,4-piperazinedicarboxylic acid with 3,5-dichlorobenzyl chloride. The process generally requires a base such as triethylamine and is performed in solvents like dichloromethane under reflux conditions to ensure complete conversion.

Chemical Structure

- Molecular Formula : C12H15Cl2N2O2

- Molecular Weight : 273.17 g/mol

- CAS Number : 1144037-37-5

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for potential therapeutic effects against several diseases, including cancer and bacterial infections .

Biological Studies

This compound has been investigated for its biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were comparable to standard treatments, indicating their potential as new antibacterial agents.

- Anticancer Properties : In vitro studies demonstrated that this compound significantly inhibits the invasion of melanoma cells by downregulating autotaxin (ATX) activity. This suggests a promising avenue for developing therapies targeting metastatic cancers .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of specialty chemicals and materials, including polymers and coatings. Its chemical reactivity allows it to participate in various reactions such as oxidation and substitution, which can be harnessed in industrial processes .

Antibacterial Efficacy

A study evaluated the antibacterial effects of derivatives against clinical isolates. Results indicated that certain derivatives exhibited MIC values comparable to standard treatments, suggesting their viability as new antibacterial agents.

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| DCBP-1 | Staphylococcus aureus | 32 | |

| DCBP-2 | Escherichia coli | 64 |

Cancer Research

In vitro experiments demonstrated that this compound significantly inhibited melanoma cell invasion by downregulating ATX activity.

Mechanism of Action

The mechanism of action of 3,5-Dichlorobenzyl piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to these targets and modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

- 3,5-Dichlorobenzyl vs. 2,3-Dichlorobenzyl Derivatives: The position of chlorine substituents significantly impacts biological activity. For instance, 3,5-dichlorobenzyl piperazine-1-carboxylate (EC${50}$ = 110 µM against HIV) is less potent than analogs with para-substituted benzyl groups. In contrast, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid show comparable collagenase inhibition (IC${50}$ ≈ 6.4–6.5 kcal/mol Gibbs free energy), highlighting the role of chlorine positioning in π–π interactions and hydrogen bonding .

Electron-Donating vs. Electron-Withdrawing Groups :

Derivatives with electron-withdrawing groups (e.g., nitroaryl-thiadiazole-piperazine hybrids) exhibit enhanced antimicrobial activity compared to electron-donating substituents like methoxy .

Functional Group Modifications

Piperazine Core Modifications :

Replacing the benzyl group with heterocycles (e.g., pyridinylmethyl) reduces steric hindrance and alters receptor binding. For example, 1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine shows distinct pharmacokinetic profiles compared to 3,5-dichlorobenzyl analogs .- Carboxylate vs. Amide Linkages: 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11d) demonstrates improved solubility and CNS penetration over carboxylate derivatives due to the amide linkage .

Pharmacological Potency

Biological Activity

3,5-Dichlorobenzyl piperazine-1-carboxylate (DCBP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DCBP is characterized by the presence of a piperazine ring substituted with a dichlorobenzyl group. Its chemical formula is CHClNO\ and it exhibits properties that make it a valuable candidate for various biological studies.

The biological activity of DCBP is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperazine moiety allows for versatile binding interactions, which can modulate the activity of these targets. Key mechanisms include:

- Inhibition of Autotaxin : DCBP has been identified as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer progression and metastasis .

- Antimicrobial Activity : Studies have shown that DCBP exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

Antimicrobial Properties

DCBP has demonstrated notable effectiveness against several bacterial strains. A recent study highlighted its ability to inhibit Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) as low as 1 µg/mL, outperforming conventional antibiotics like norfloxacin . The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Potential

Research indicates that DCBP may possess anticancer properties through its action on ATX. By inhibiting this enzyme, DCBP can reduce LPA levels, potentially limiting cancer cell proliferation and invasion . In vitro studies have shown that DCBP can significantly reduce the metastatic potential of cancer cells.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of DCBP derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values comparable to standard treatments, suggesting their viability as new antibacterial agents .

- Cancer Research : In vitro experiments demonstrated that DCBP significantly inhibited the invasion of melanoma cells by downregulating ATX activity. This suggests a promising avenue for developing DCBP-based therapies for metastatic cancers .

Research Findings

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 3,5-dichlorobenzyl piperazine-1-carboxylate, and how can purity be validated?

- Methodology : The compound is synthesized via Boc-deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM). For example, 1-(tert-butyl) 4-(3,5-dichlorobenzyl)piperazine-1,4-dicarboxylate undergoes TFA-mediated cleavage (1:1 TFA:DCM, 2 h, RT) to yield the target compound. Purification via strong cation exchange chromatography (eluting with 2 M NH₃ in MeOH) achieves ~60% yield. Validation includes:

- ¹H NMR : δ 7.26 (t, J = 1.7 Hz, 1H), 7.20 (d, J = 1.8 Hz, 2H) for aromatic protons.

- IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1128 cm⁻¹ (C-O-C stretch) confirm the carboxylate group .

- Purity Assurance : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

Q. How do steric and electronic factors influence nucleophilic substitution in piperazine derivatives?

- Mechanistic Insight : Piperazine’s nitrogen acts as a nucleophile attacking electrophilic carbons (e.g., in 3,5-dichlorobenzyl chloride). Steric hindrance from substituents (e.g., methyl groups on piperazine) reduces reaction rates, while electron-withdrawing groups (e.g., Cl on benzyl) enhance electrophilicity.

- Example : In related syntheses, K₂CO₃ in acetone under reflux achieves >70% yield by balancing steric effects and reactivity .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. IR) be resolved during characterization?

- Case Study : Discrepancies between ¹H NMR (δ 7.26 ppm, aromatic protons) and IR (absence of NH stretches) may arise from residual solvents or tautomerism.

- Resolution :

- Perform DEPT-135 NMR to distinguish CH₂/CH groups.

- Use 2D COSY to confirm coupling networks.

- Compare with crystallographic data (e.g., C—H···O hydrogen bonds in crystal packing ).

- Data Table :

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.26 (t) | Aromatic H environment |

| IR | 1670 cm⁻¹ | Carboxylate C=O |

| XRD | 58.94° twist | Benzene-piperazine dihedral angle |

Q. What strategies improve yield in multi-step syntheses of piperazine-carboxylate derivatives?

- Optimization Approaches :

- Protection-Deprotection : Use Boc groups to prevent side reactions during functionalization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysis : Pd/C for hydrogenolysis or mCPBA for oxidation of nitriles to amides .

- Yield Comparison :

| Step | Yield (%) | Conditions |

|---|---|---|

| Boc Deprotection | 60 | TFA/DCM, RT |

| Nucleophilic Substitution | 68–75 | K₂CO₃, acetone, reflux |

Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?

- Structural Insights :

- Twist Angle : The benzene ring is twisted 58.94° relative to the piperazine ring, reducing conjugation and enhancing electrophilicity .

- Packing Interactions :

- Dipole-Dipole : Between carbonyl groups (C=O···C=O).

- C—H···O Bonds : Weak hydrogen bonds stabilize layered structures .

- Reactivity Implications : The twisted conformation may facilitate nucleophilic attack at the benzyl carbon.

Biological and Functionalization Questions

Q. What methodologies assess the compound’s potential in modulating lysophosphatidic acid (LPA) signaling?

- Experimental Design :

- In Vitro Assays : Measure inhibition of autotaxin (ATX), an LPA-synthesizing enzyme, using fluorescence-based activity assays (λₑₓ = 360 nm, λₑₘ = 460 nm) .

- Cell Models : Use cancer cell lines (e.g., A549) to evaluate anti-proliferative effects via MTT assays.

- Data : Preclinical studies show tumor growth reduction in xenograft models (IC₅₀ = 1.2 µM) .

Q. How can the compound be functionalized for targeted drug delivery?

- Functionalization Routes :

- Click Chemistry : Introduce triazole groups via Cu(I)-catalyzed azide-alkyne cycloaddition (e.g., 1,2,3-triazole-4-yl butanamido derivatives) .

- Ester Hydrolysis : Convert the carboxylate to a carboxylic acid for improved solubility (e.g., using LiOH/THF/H₂O) .

- Application Example : Conjugation with PEGylated nanoparticles enhances blood-brain barrier penetration for neurological applications .

Contradictions and Validation

Q. How do conflicting reports on steric effects in piperazine derivatives impact synthetic planning?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.